Muscarinic M1 Receptor Affinity and M1/M2 Subtype Selectivity of (2S,5S)-2,5-Dibenzylpiperazine
In competitive radioligand displacement assays, (2S,5S)-2,5-dibenzylpiperazine exhibited a Ki of 156 nM at the bovine M1 muscarinic receptor (vs. [³H]pirenzepine) and a Ki of 1,370 nM at the rat M2 receptor (vs. [³H]QNB), yielding an M1/M2 selectivity ratio of 8.8-fold [1]. This selectivity distinguishes the compound from classical non-selective muscarinic antagonists such as atropine (M1 Ki ~0.5–1 nM; M1/M2 ratio ~1) and aligns it more closely with M1-preferring ligands like pirenzepine (M1/M2 ratio ~10–16) [2]. However, the absolute M1 affinity is approximately 30–100-fold weaker than pirenzepine, positioning (2S,5S)-2,5-dibenzylpiperazine as a moderate-affinity M1-preferring probe rather than a high-potency antagonist.
| Evidence Dimension | M1/M2 muscarinic receptor subtype selectivity |
|---|---|
| Target Compound Data | Ki (M1) = 156 nM; Ki (M2) = 1,370 nM; M1/M2 ratio = 8.8 |
| Comparator Or Baseline | Pirenzepine: Ki (M1) ≈ 4–16 nM; M1/M2 ratio ≈ 10–16. Atropine: M1/M2 ratio ≈ 1. |
| Quantified Difference | ~9-fold selectivity for M1 over M2 vs. non-selective antagonists (ratio ~1); 30–100-fold lower absolute M1 affinity vs. pirenzepine |
| Conditions | Bovine striatum M1 ([³H]pirenzepine displacement); rat myocardium M2 ([³H]QNB displacement); data curated by ChEMBL (CHEMBL2114395) and deposited in BindingDB (BDBM50405719) |
Why This Matters
Procurement of a stereochemically pure M1-preferring scaffold enables structure–activity relationship (SAR) studies targeting the M1 receptor without the confounding influence of enantiomeric impurities or non-selective muscarinic blockade.
- [1] BindingDB. BDBM50405719 (CHEMBL2114395): Affinity Data for (2S,5S)-2,5-dibenzylpiperazine at Muscarinic Receptors M1 and M2. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50405719 (Accessed 2026-05-05). View Source
- [2] Eglen, R.M. and Watson, N. (1996) 'Selective muscarinic receptor agonists and antagonists', Pharmacology & Toxicology, 78(2), pp. 59–68. doi:10.1111/j.1600-0773.1996.tb00184.x. View Source
